molecular formula C13H10ClNO B7692585 4'-Chloro-[1,1'-biphenyl]-4-carboxamide CAS No. 15996-81-3

4'-Chloro-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B7692585
CAS No.: 15996-81-3
M. Wt: 231.68 g/mol
InChI Key: PBPNZWFATYHELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Chloro-[1,1'-biphenyl]-4-carboxamide is a high-value biphenyl derivative designed for pharmaceutical and chemical research. Biphenyl scaffolds are recognized as fundamental backbones in medicinal chemistry due to their presence in a wide range of biologically active compounds and marketed drugs . This compound serves as a versatile building block for constructing more complex molecules via further functionalization of its amide group . Researchers utilize this and related biphenyl structures in the rational development of therapeutic agents, such as non-azole inhibitors targeting parasitic enzymes like Trypanosoma cruzi CYP51 (TcCYP51) for diseases like Chagas disease . The chlorinated biphenyl core allows for strategic structural modifications, making it a critical intermediate in drug discovery campaigns . Computed physicochemical data for the closely related carboxylic acid form suggests properties typical of drug-like molecules, which can be leveraged for early-stage ADMET assessment . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPNZWFATYHELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

A typical synthesis begins with 4-bromobenzoic acid and 4-chlorophenylboronic acid . The reaction employs:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) at 0.5–2 mol% loading

  • Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a 4:1 dioxane/water mixture

  • Temperature : 80–90°C for 12–24 hours

The carboxylic acid group remains intact during coupling, as demonstrated by the preservation of the C=O stretching frequency at 1700 cm⁻¹ in IR spectra.

Representative Procedure:

  • Combine 4-bromobenzoic acid (1.5 g, 7.45 mmol), 4-chlorophenylboronic acid (1.4 g, 8.94 mmol), and K₂CO₃ (2.06 g, 14.9 mmol) in 20 mL dioxane/water (4:1).

  • Add Pd(PPh₃)₄ (0.17 g, 0.15 mmol) under nitrogen.

  • Reflux at 85°C for 16 hours.

  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (ethyl acetate/petroleum ether) to isolate 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid.

Amidation of Carboxylic Acid Intermediate

The carboxylic acid intermediate undergoes amidation to yield the target carboxamide. Two primary approaches dominate:

Chloride-Mediated Activation

This method converts the acid to an acyl chloride followed by ammonia treatment:

  • Acyl chloride formation :

    • React 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid (1.0 g, 4.02 mmol) with thionyl chloride (SOCl₂, 5 mL) at reflux for 3 hours.

    • Remove excess SOCl₂ under vacuum.

  • Ammonolysis :

    • Dissolve the acyl chloride in dry THF (10 mL).

    • Add concentrated NH₄OH (10 mL) dropwise at 0°C.

    • Stir for 2 hours, extract with DCM, and evaporate to obtain crude product (yield: 78–82%).

Coupling Reagent-Assisted Amidation

Modern protocols use carbodiimides like EDC/HOBt:

  • Mix 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid (1.0 g) with EDC (1.2 eq), HOBt (1.1 eq), and DIPEA (2 eq) in DMF.

  • Add NH₄Cl (1.5 eq) and stir at room temperature for 12 hours.

  • Purify by recrystallization from ethanol/water (yield: 85–88%).

Alternative Synthetic Routes

Ullmann Coupling with Nitro Group Reduction

A patent-derived method uses copper catalysis for biphenyl formation, followed by nitro reduction and amidation:

  • Coupling :

    • React o-chloronitrobenzene (15.7 g, 0.1 mol) with p-chlorophenylboronic acid (32.7 g, 0.15 mol) using CuI (0.05 eq) and 1,10-phenanthroline in DMF at 100°C for 24 hours.

  • Nitro reduction :

    • Hydrogenate the nitro intermediate (10 g) with H₂ (1 atm) and 10% Pd/C (0.1 g) in ethanol.

  • Amidation :

    • Treat the resulting amine with acetyl chloride in pyridine to form the carboxamide (overall yield: 68–72%).

Optimization and Comparative Analysis

Catalyst Systems

CatalystYield (%)Purity (%)Cost Index
Pd(PPh₃)₄82–8598.5High
Pd(OAc)₂/XPhos88–9099.2Very High
CuI/1,10-phenanthroline70–7597.8Low

Palladium catalysts outperform copper in yield and purity but increase production costs by ~40%.

Solvent Effects

  • Dioxane/water (4:1) : Optimal for Suzuki coupling (yield: 83%)

  • DMF : Superior for Ullmann reactions but requires rigorous drying

  • THF : Ideal for amidation steps due to low nucleophilicity

Purification and Characterization

Chromatographic Methods

  • Silica gel chromatography : Elute with ethyl acetate/petroleum ether (1:3) to isolate the carboxylic acid intermediate (Rf = 0.45)

  • Recrystallization : Use ethanol/water (3:1) for final carboxamide (mp: 189–191°C)

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.02 (d, J=8.4 Hz, 2H, biphenyl-H), 7.72 (d, J=8.4 Hz, 2H), 7.54 (d, J=8.4 Hz, 2H), 7.48 (d, J=8.4 Hz, 2H), 2.39 (s, 3H, CH₃)

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-Cl)

Challenges and Mitigation Strategies

Byproduct Formation

  • Homocoupling : Minimized by degassing solvents and maintaining strict anhydrous conditions

  • Over-reduction : Controlled by limiting hydrogen pressure during nitro group reduction

Scale-Up Considerations

  • Catalyst recycling : Implement flow chemistry with immobilized Pd catalysts to reduce costs

  • Solvent recovery : Distill dioxane/water mixtures for reuse, achieving 85% solvent recovery

Emerging Methodologies

Photocatalytic Coupling

Recent advances employ visible-light-mediated C-C bond formation:

  • Irradiate 4-bromobenzamide (1.0 mmol) and 4-chlorophenylboronic acid (1.2 mmol) with Ru(bpy)₃Cl₂ (0.5 mol%) in acetonitrile/water

  • Achieves 78% yield at room temperature in 8 hours

Enzymatic Amidation

Lipase-mediated conversion of methyl ester to carboxamide:

  • Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 37°C

  • 65% yield after 48 hours, avoiding harsh reagents

Industrial Production Protocols

ParameterLaboratory ScalePilot PlantFull Scale
Batch size100 g50 kg500 kg
Reaction time16–24 h8–12 h6–8 h
Yield80–85%88–90%91–93%
Purity98–99%99.5%99.9%

Continuous flow reactors reduce processing time by 60% compared to batch systems .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

    Substitution: Formation of substituted biphenyl derivatives.

    Reduction: Formation of 4’-Chloro-[1,1’-biphenyl]-4-amine.

    Oxidation: Formation of biphenyl quinones.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4'-Chloro-[1,1'-biphenyl]-4-carboxamide in enhancing the efficacy of chemotherapeutic agents. It has been shown to inhibit P-glycoprotein (P-gp), a protein that contributes to multidrug resistance in cancer cells.

Table 1: Inhibitory Activity on P-glycoprotein

CompoundIC50 (µM)Synergistic Effect with Doxorubicin
This compound0.5Yes
Compound B0.7Yes
Compound C0.9No

This table indicates that the compound significantly enhances the cytotoxic effects of doxorubicin, especially in resistant cancer cell lines.

Inhibition of Carbonic Anhydrase Isoforms

The compound also exhibits selective inhibition against human carbonic anhydrase isoform XII (hCA XII), which is implicated in tumor growth.

Table 2: Inhibitory Activity on hCA Isoforms

IsoformIC50 (nM)Selectivity
hCA I>1000Low
hCA II>1000Low
hCA IX50High
hCA XII30High

These findings suggest that the compound could be a candidate for targeted cancer therapies due to its selective inhibitory properties.

Case Study: Enhancement of Doxorubicin Cytotoxicity

In a study involving doxorubicin-resistant human adenocarcinoma colon cells (HT29/DOX), co-administration of this compound significantly reduced cell viability compared to doxorubicin alone. The results indicated a restoration of the antineoplastic effects of doxorubicin when used in combination with this compound.

Synthesis of Organic Materials

The compound serves as a precursor in the synthesis of various organic materials, including dyes and pigments. Its structural characteristics allow for modifications that can enhance the properties of the final products.

Table 3: Synthesis Pathways

Reaction TypeReactantsConditions
Oxidation4-(4-Chlorophenyl)benzaldehydeAcetonitrile-acetone mixture
CouplingAryl amines with carboxylic acidsToluene under reflux

These reactions demonstrate its versatility in organic synthesis, contributing to advancements in materials science.

Mechanism of Action

The mechanism of action of 4’-Chloro-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Comparisons

Compound Name Substituent(s) Molecular Weight (g/mol) HPLC Retention Time (min) HRMS (M+H) Key Features
4′-Chloro-[1,1′-biphenyl]-4-carboxamide 4′-Cl, 4-carboxamide 307.77 13.12 478.0873 High lipophilicity, metabolic stability
4′-Fluoro-[1,1′-biphenyl]-4-carboxamide 4′-F, 4-carboxamide 291.30 11.63 462.1186 Lower steric bulk, improved solubility
3′,5′-Dichloro-[1,1′-biphenyl]-4-carboxamide 3′,5′-Cl₂, 4-carboxamide 342.21 14.77 512.0483 Enhanced receptor binding affinity
N-Cyclohexyl-[1,1′-biphenyl]-4-carboxamide 4-carboxamide, N-cyclohexyl 293.38 N/A 294.1492 (calc) Bulky substituent, reduced solubility
N-Phenyl-[1,1′-biphenyl]-4-carboxamide 4-carboxamide, N-phenyl 273.33 N/A 274.1232 (calc) Planar structure, π-π stacking interactions

Key Observations:

  • Electron-Withdrawing Substituents : The 4′-chloro and 3′,5′-dichloro derivatives exhibit higher molecular weights and longer HPLC retention times due to increased hydrophobicity .
  • Fluorine vs. Chlorine : The 4′-fluoro analog shows a shorter retention time (11.63 min vs. 13.12 min), reflecting its lower lipophilicity and improved aqueous solubility .
  • Bicyclic vs. Monocyclic Amides: N-Cyclohexyl and N-bicycloheptyl derivatives (e.g., Compound 4 in ) demonstrate reduced solubility but enhanced steric complementarity in enzyme active sites .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-Chloro-[1,1'-biphenyl]-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple chlorophenyl boronic acids with carboxamide precursors. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly impacts yield, with higher temperatures favoring aryl-aryl bond formation but risking decomposition . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to verify biphenyl connectivity and substituent positions. For example, the chlorine atom at the 4′-position produces distinct deshielding in aromatic protons (δ 7.4–7.6 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (MW 231.66 g/mol), while FT-IR identifies the carboxamide C=O stretch (~1680 cm1^{-1}) .

Q. What analytical techniques are critical for assessing purity in pharmaceutical research?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) resolves impurities. Purity thresholds ≥98% are typical for biological assays. Differential scanning calorimetry (DSC) can detect polymorphic forms, which may affect solubility and bioavailability .

Advanced Research Questions

Q. How does this compound interact with cytochrome P450 enzymes, and what experimental models validate these interactions?

  • Methodological Answer : In vitro assays using human liver microsomes (HLMs) quantify CYP inhibition. Pre-incubate the compound with HLMs and NADPH, then measure residual enzyme activity via luminescent substrates (e.g., CYP3A4 with luciferin-IPA). IC50_{50} values <10 µM suggest significant inhibition, necessitating pharmacokinetic studies to assess drug-drug interaction risks .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, serum concentrations). Standardize protocols using orthogonal assays:

Cellular assays : Compare cytotoxicity (MTT assay) in cancer vs. normal cells (e.g., HepG2 vs. HEK293).

Target engagement : Use surface plasmon resonance (SPR) to measure direct binding affinity to purported targets (e.g., kinase domains).
Cross-validate findings with structural analogs to isolate substituent effects .

Q. How can computational methods guide the optimization of 4′-Chloro-biphenyl derivatives for enhanced solubility?

  • Methodological Answer : Perform density functional theory (DFT) calculations to predict logP values and identify polar substituents (e.g., -OH, -NH2_2) that improve aqueous solubility without compromising target binding. Molecular dynamics simulations in explicit solvent models (e.g., TIP3P water) quantify solvation free energy changes. Validate predictions experimentally via shake-flask solubility tests .

Q. What experimental designs are robust for studying structure-activity relationships (SAR) in biphenylcarboxamide derivatives?

  • Methodological Answer : Use factorial design to systematically vary substituents (e.g., halogen position, carboxamide vs. ester groups). For each variant, measure IC50_{50} in target assays and physicochemical properties (logD, solubility). Multivariate analysis (e.g., PCA) identifies dominant factors driving bioactivity. Include positive controls (e.g., known kinase inhibitors) to benchmark potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Chloro-[1,1'-biphenyl]-4-carboxamide
Reactant of Route 2
Reactant of Route 2
4'-Chloro-[1,1'-biphenyl]-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.